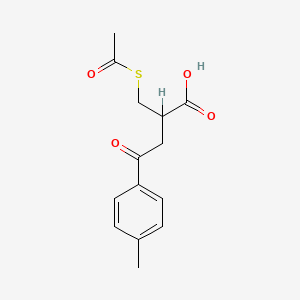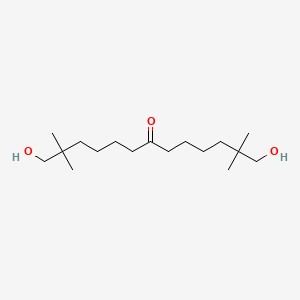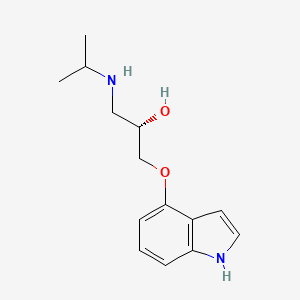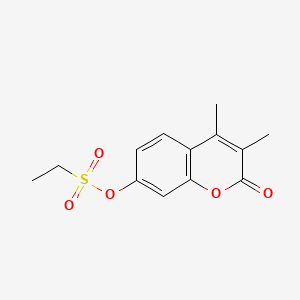
Esuprone
概要
説明
エスプレーンは、IUPAC名3,4-ジメチル-2-オキソ-2H-1-ベンゾピラン-7-イルエタンスルホネートとしても知られており、主に抗うつ剤として研究されている実験的な薬物候補です。 モノアミンオキシダーゼA(MAO-A)の可逆的かつ高度に選択的な阻害剤として作用し、セロトニンやノルエピネフリンなどのモノアミン神経伝達物質の分解に関与する酵素です .
2. 製法
エスプレーンの合成には、いくつかのステップが必要です。
出発物質: 合成は、3,4-ジメチルクマリンの調製から始まります。
スルホン化: 次に、3,4-ジメチルクマリンをピリジンなどの塩基の存在下でエタンスルホニルクロリドと反応させてエスプレーンを得ます。
エスプレーンの工業的製造方法は広く文書化されていませんが、おそらく実験室規模の合成プロセスを拡大し、反応条件を大規模生産に最適化し、最終製品の純度と一貫性を確保するために厳しい品質管理を実施することが含まれるでしょう。
3. 化学反応の分析
エスプレーンは、いくつかの種類の化学反応を起こします。
酸化: エスプレーンは、特定の条件下で酸化されて、さまざまな酸化された誘導体になります。
還元: 還元反応を受けることもできますが、これはあまり一般的ではありません。
置換: エスプレーンは、求核置換反応に関与し、エタンスルホネート基は他の求核剤によって置換される可能性があります。
これらの反応で一般的に使用される試薬と条件には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換反応のためのナトリウムメトキシドなどの求核剤があります。 これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります .
4. 科学研究の用途
エスプレーンには、いくつかの科学研究の用途があります。
化学: モノアミンオキシダーゼAの阻害とその神経伝達物質レベルへの影響を研究するためのモデル化合物として使用されます。
生物学: エスプレーンは、神経伝達物質の代謝や調節を含むさまざまな生物学的プロセスにおけるモノアミンオキシダーゼAの役割を理解するための研究に使用されています。
医学: 実験的な抗うつ剤として、エスプレーンは、モノアミンオキシダーゼAを阻害し、脳内のセロトニンとノルエピネフリンのレベルを高めることで、うつ病やその他の気分障害を治療する可能性について調査されています。
準備方法
The synthesis of Esuprone involves several steps:
Starting Material: The synthesis begins with the preparation of 3,4-dimethylcoumarin.
Sulfonation: The 3,4-dimethylcoumarin is then reacted with ethanesulfonyl chloride in the presence of a base such as pyridine to yield this compound.
Purification: The crude product is purified using recrystallization techniques to obtain this compound in its pure form.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Esuprone undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanesulfonate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Esuprone has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase A and its effects on neurotransmitter levels.
Biology: this compound is used in research to understand the role of monoamine oxidase A in various biological processes, including neurotransmitter metabolism and regulation.
Medicine: As an experimental antidepressant, this compound is being investigated for its potential to treat depression and other mood disorders by inhibiting monoamine oxidase A and increasing the levels of serotonin and norepinephrine in the brain.
作用機序
エスプレーンは、モノアミンオキシダーゼA(MAO-A)酵素を阻害することで作用を発揮します。この阻害により、セロトニンやノルエピネフリンなどのモノアミン神経伝達物質の分解が阻止され、脳内のこれらの神経伝達物質のレベルが上昇します。セロトニンとノルエピネフリンのレベルの上昇は、気分の改善とうつ病の症状の軽減に関連しています。 エスプレーンの分子標的には、酵素の活性を阻害し、結合するモノアミンオキシダーゼAの活性部位が含まれます .
類似化合物との比較
エスプレーンは、モノアミンオキシダーゼA阻害剤として、その高い選択性と可逆性でユニークです。類似の化合物には、次のものがあります。
モクロベミド: 抗うつ剤として使用される、別の可逆的かつ選択的なMAO-A阻害剤。
フェネルジン: MAO-AとMAO-Bの両方に影響を与える不可逆的なMAO阻害剤。
トランスルシプロミン: うつ病の治療における類似の用途を持つ、不可逆的なMAO阻害剤。
これらの化合物と比較して、エスプレーンの可逆的阻害とMAO-Aに対する高い選択性は、副作用が少なく、安全性が向上する可能性がある有望な候補となっています .
特性
CAS番号 |
91406-11-0 |
|---|---|
分子式 |
C13H14O5S |
分子量 |
282.31 g/mol |
IUPAC名 |
(3,4-dimethyl-2-oxochromen-7-yl) ethanesulfonate |
InChI |
InChI=1S/C13H14O5S/c1-4-19(15,16)18-10-5-6-11-8(2)9(3)13(14)17-12(11)7-10/h5-7H,4H2,1-3H3 |
InChIキー |
CHDGAVDQRSPBTA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
正規SMILES |
CCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
外観 |
Solid powder |
Key on ui other cas no. |
91406-11-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-hydroxy-3,4-dimethylcoumarin ethanesulfonate esuprone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


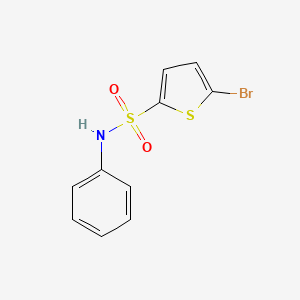
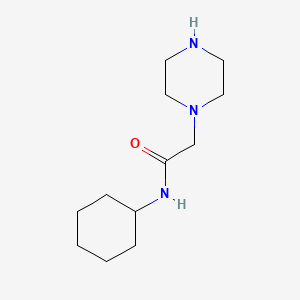
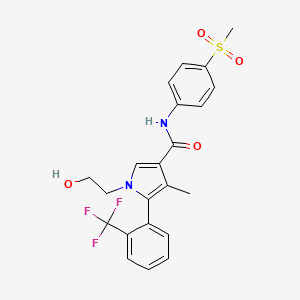
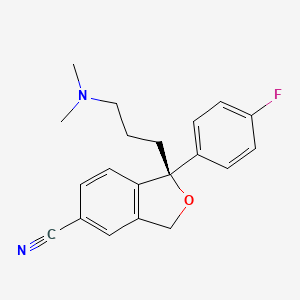
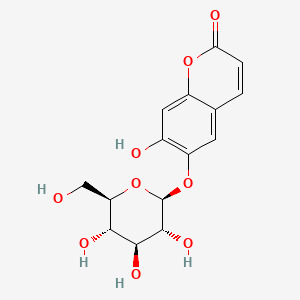
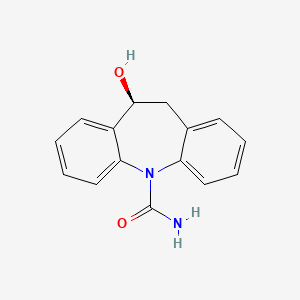
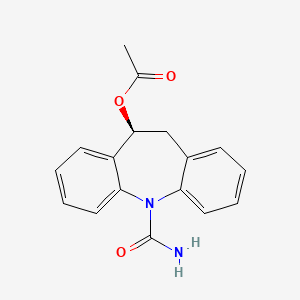
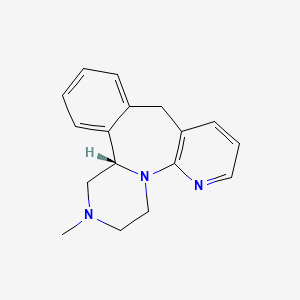
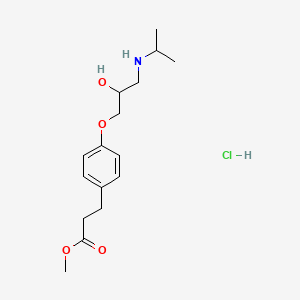
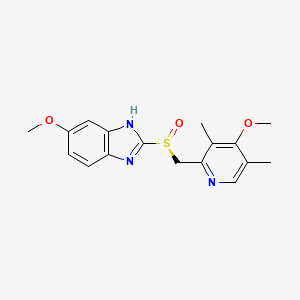
![sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide](/img/structure/B1671259.png)
